molecular formula C8H9N3 B11920997 3,4-Dihydroquinoxalin-2-amine

3,4-Dihydroquinoxalin-2-amine

Cat. No.: B11920997
M. Wt: 147.18 g/mol
InChI Key: UKAOAYVRZKIGLB-UHFFFAOYSA-N
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Description

3,4-Dihydroquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of an amine group at the second position of the pyrazine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroquinoxalin-2-amine can be synthesized through various methods. One common approach involves a three-component condensation reaction of o-phenylenediamines, carbonyl compounds, and isocyanides in ethanol at room temperature. This reaction is catalyzed by zirconium tetrachloride, resulting in good to excellent yields . Another method involves the use of visible-light-mediated free radical reactions to construct the quinoxaline derivatives via the formation of C–S and C–N bonds under metal-free conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs environmentally benign catalysts and conditions to ensure high yields and ease of handling. For instance, the use of supported gold nanoparticles has been reported for the selective reduction of multifunctional nitro precursors into amines, followed by intramolecular C-N transamidation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalin-2-ones.

    Reduction: It can be reduced to form dihydroquinoxalin derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ceric ammonium nitrate and other metal-based catalysts.

    Reduction: Supported gold nanoparticles and other metal-free catalysts are used for reduction reactions.

    Substitution: Various electrophiles can be used for substitution reactions, often under mild conditions.

Major Products Formed

    Oxidation: Quinoxalin-2-ones.

    Reduction: Dihydroquinoxalin derivatives.

    Substitution: A wide range of substituted quinoxaline derivatives.

Scientific Research Applications

3,4-Dihydroquinoxalin-2-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but differ in the presence of a carbonyl group at the second position.

    Quinoxaline Derivatives: Various quinoxaline derivatives exhibit similar biological activities but differ in their substitution patterns and functional groups.

Uniqueness

3,4-Dihydroquinoxalin-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the second position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3,4-dihydroquinoxalin-2-amine

InChI

InChI=1S/C8H9N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2,(H2,9,11)

InChI Key

UKAOAYVRZKIGLB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N1)N

Origin of Product

United States

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